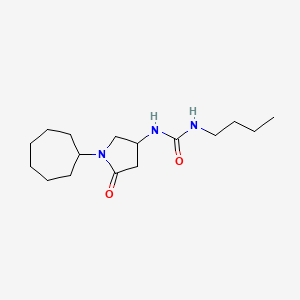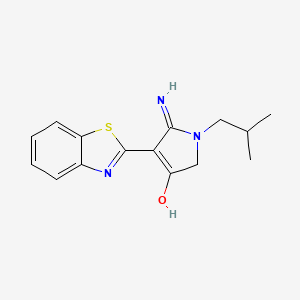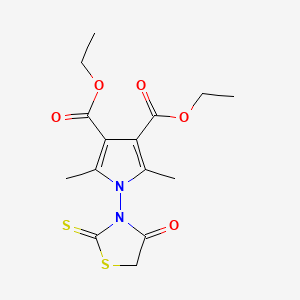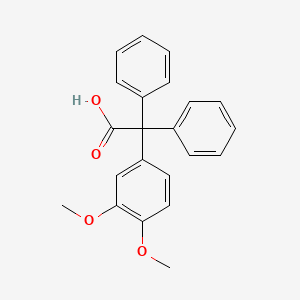![molecular formula C20H23N3O3S B6007981 N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6007981.png)
N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide, commonly known as K777, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. K777 has been shown to inhibit the activity of a family of enzymes called diacylglycerol lipases (DAGLs), which play a crucial role in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). In
作用機序
K777 acts as a non-competitive inhibitor of N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide, binding to a site on the enzyme that is distinct from the active site. This binding leads to a conformational change in the enzyme that reduces its activity. The inhibition of N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide by K777 leads to a decrease in 2-AG levels, which affects the signaling pathways that are regulated by this endocannabinoid.
Biochemical and physiological effects:
K777 has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to reduce pain sensation in animal models of neuropathic pain. In addition, K777 has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models of anxiety.
実験室実験の利点と制限
K777 is a small molecule inhibitor that can be easily synthesized in the lab. It has been shown to be effective in various animal models of inflammation, pain, and anxiety. However, the effects of K777 on human physiology are not well understood, and further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on K777. One area of interest is the development of more potent and selective inhibitors of N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide. Another area of interest is the investigation of the effects of K777 on other physiological processes, such as appetite regulation and immune function. Finally, the therapeutic potential of K777 for various diseases, such as inflammatory bowel disease and multiple sclerosis, should be further explored.
合成法
The synthesis of K777 involves a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the reaction of 3-chloro-4-fluorobenzaldehyde with piperidine to form 3-(piperidin-1-yl)benzaldehyde. This intermediate is then reacted with ethyl 2-(phenylsulfonyl)acetate to form the corresponding enamine, which is subsequently hydrolyzed to give the final product, K777.
科学的研究の応用
K777 has been shown to be a potent inhibitor of N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide, which are enzymes involved in the biosynthesis of the endocannabinoid 2-AG. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, appetite regulation, and immune function. The inhibition of N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide by K777 leads to a decrease in 2-AG levels, which in turn affects these physiological processes. K777 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
特性
IUPAC Name |
N-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-20(19-9-4-11-21-15-19)22-14-18-8-5-12-23(16-18)27(25,26)13-10-17-6-2-1-3-7-17/h1-4,6-7,9-11,13,15,18H,5,8,12,14,16H2,(H,22,24)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYSSJUMKREQJC-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,14-dipropyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B6007915.png)






![(2R*,3R*)-3-(1H-imidazol-1-yl)-1'-(2-thienylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B6007963.png)
![6-(2-chlorophenyl)-N-methyl-N-(2-pyrazinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6007968.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)-3-piperidinyl]propanamide](/img/structure/B6007974.png)
![2-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B6007977.png)
![4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-methyl-2-phenylpiperazine](/img/structure/B6007989.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione](/img/structure/B6007992.png)
![2-[(4-methoxyphenyl)diazenyl]-4-methylphenol](/img/structure/B6008000.png)